3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid
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Overview
Description
3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid is a chemical compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with an ethylcarbamoyl group and a methoxy group at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid typically involves the reaction of 2-naphthoic acid with ethyl isocyanate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the ethylcarbamoyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene derivatives .
Scientific Research Applications
3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Methylcarbamoyl)methoxy]naphthalene-2-carboxylic acid
- 3-[(Propylcarbamoyl)methoxy]naphthalene-2-carboxylic acid
- 3-[(Butylcarbamoyl)methoxy]naphthalene-2-carboxylic acid
Uniqueness
3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid is unique due to its specific ethylcarbamoyl substitution, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
3-[2-(ethylamino)-2-oxoethoxy]naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-16-14(17)9-20-13-8-11-6-4-3-5-10(11)7-12(13)15(18)19/h3-8H,2,9H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLQCJAQNZQFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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